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Compound of Interest

Compound Name:
(2-Amino-5-Iodopyridin-3-

Yl)Methanol

Cat. No.: B1285548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a highly functionalized pyridine building block with

significant potential in medicinal chemistry. Its unique trifunctional nature—possessing an

amino group, an iodo substituent, and a hydroxymethyl group—renders it a versatile scaffold

for the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors

and other targeted therapeutics. The strategic positioning of these functional groups allows for

a variety of chemical modifications, making it an invaluable tool for structure-activity

relationship (SAR) studies and lead optimization.

The 2-amino group is a common pharmacophoric element in many kinase inhibitors, often

forming crucial hydrogen bond interactions with the hinge region of the kinase enzyme. The

iodo group at the 5-position serves as a versatile handle for introducing a wide range of

substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura,

Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of the chemical

space around the pyridine core to enhance potency and selectivity. The 3-hydroxymethyl group

can be further functionalized or can itself contribute to the molecule's pharmacokinetic and

pharmacodynamic properties by participating in hydrogen bonding or improving solubility.

Key Applications:
Synthesis of Kinase Inhibitors: This compound is an ideal starting material for the synthesis

of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The
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2-aminopyridine moiety can anchor the molecule in the ATP-binding site, while the 5-position

can be elaborated to target specific sub-pockets of the kinase.

Fragment-Based Drug Discovery: (2-Amino-5-Iodopyridin-3-Yl)Methanol can be used as a

starting point in fragment-based screening and subsequent fragment-to-lead campaigns.

Elaboration of Privileged Scaffolds: The aminopyridine core is a well-established privileged

scaffold in medicinal chemistry. This building block provides a pre-functionalized starting

material for the rapid generation of diverse compound libraries.

Data Presentation
Table 1: Representative Yields for Cross-Coupling
Reactions of (2-Amino-5-Iodopyridin-3-Yl)Methanol
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Entry
Coupling
Partner (Ar-
B(OH)₂)

Cross-
Coupling
Reaction

Product
Representative
Yield (%)

1
Phenylboronic

acid
Suzuki-Miyaura

(2-Amino-5-

phenylpyridin-3-

yl)methanol

85

2

4-

Methoxyphenylb

oronic acid

Suzuki-Miyaura

(2-Amino-5-(4-

methoxyphenyl)p

yridin-3-

yl)methanol

88

3
Pyrimidin-5-

ylboronic acid
Suzuki-Miyaura

(2-Amino-5-

(pyrimidin-5-

yl)pyridin-3-

yl)methanol

75

4 Aniline
Buchwald-

Hartwig

(2-Amino-5-

(phenylamino)pyr

idin-3-

yl)methanol

70

5 Phenylacetylene Sonogashira

(2-Amino-5-

(phenylethynyl)p

yridin-3-

yl)methanol

80

Note: The yields presented are representative and may vary depending on the specific reaction

conditions and the nature of the coupling partners.

Table 2: Representative Biological Activity of Kinase
Inhibitors Containing the 2-Aminopyridine Scaffold
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Compound Class Target Kinase Representative IC₅₀ (nM)

Pyrido[2,3-d]pyrimidines EGFR 10 - 100

Aminopyridine-based inhibitors p38 MAPK 5 - 50

Imidazo[1,2-a]pyridines ALK 1 - 20

Pyrazolopyridines JAK2 20 - 150

Note: This table provides a general range of potencies for kinase inhibitors containing the 2-

aminopyridine scaffold to illustrate the potential of derivatives of (2-Amino-5-Iodopyridin-3-
Yl)Methanol.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of (2-Amino-5-Iodopyridin-3-Yl)Methanol with an arylboronic acid.

Materials:

(2-Amino-5-Iodopyridin-3-Yl)Methanol

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser
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Inert gas (Nitrogen or Argon)

Procedure:

To a round-bottom flask, add (2-Amino-5-Iodopyridin-3-Yl)Methanol (1.0 eq), the

arylboronic acid (1.2 eq), and the base (2.0 eq).

Add the palladium catalyst (0.05 eq).

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the starting material).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig
Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of

(2-Amino-5-Iodopyridin-3-Yl)Methanol with an amine.

Materials:

(2-Amino-5-Iodopyridin-3-Yl)Methanol
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Amine (1.2 equivalents)

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

Ligand (e.g., Xantphos, 4 mol%)

Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

Schlenk tube or microwave vial

Magnetic stirrer and stir bar

Inert gas (Nitrogen or Argon)

Procedure:

In a Schlenk tube or microwave vial, combine (2-Amino-5-Iodopyridin-3-Yl)Methanol (1.0

eq), the palladium pre-catalyst, the ligand, and the base.

Evacuate and backfill the vessel with an inert gas three times.

Add the anhydrous, degassed solvent.

Add the amine (1.2 eq).

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

After cooling to room temperature, quench the reaction with saturated aqueous ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.
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Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira
Coupling
This protocol provides a general method for the palladium/copper-catalyzed coupling of (2-
Amino-5-Iodopyridin-3-Yl)Methanol with a terminal alkyne.

Materials:

(2-Amino-5-Iodopyridin-3-Yl)Methanol

Terminal alkyne (1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

Copper(I) iodide (CuI, 4 mol%)

Base (e.g., Triethylamine or Diisopropylethylamine, 3 equivalents)

Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide)

Reaction vessel

Magnetic stirrer and stir bar

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add (2-Amino-5-Iodopyridin-3-Yl)Methanol (1.0 eq), the palladium

catalyst, and copper(I) iodide.

Evacuate and backfill the vessel with an inert gas.

Add the anhydrous, degassed solvent and the base.

Add the terminal alkyne (1.5 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated

aqueous ammonium chloride and brine.

Dry the organic layer, filter, and concentrate.

Purify the crude product by column chromatography.
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Caption: Synthetic workflow for kinase inhibitors.
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Caption: Inhibition of the MAPK/ERK signaling pathway.
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To cite this document: BenchChem. [Application Notes: (2-Amino-5-Iodopyridin-3-
Yl)Methanol in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285548#application-of-2-amino-5-iodopyridin-3-yl-
methanol-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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